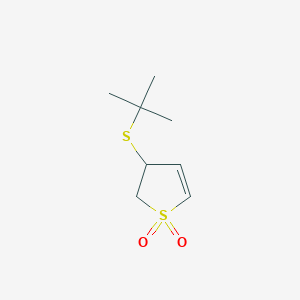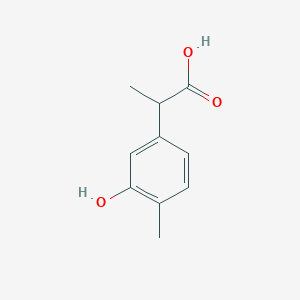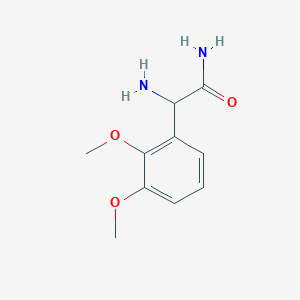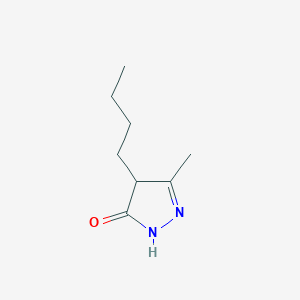![molecular formula C16H18N2O4S B12112692 4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]- CAS No. 928003-93-4](/img/structure/B12112692.png)
4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H6N2O2S. It is a white crystalline powder with a molecular weight of 158.18 g/mol. The compound is represented by the following structure:
Nc1nc(CC@H=O)cs1
This compound finds applications in various fields due to its unique properties.
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the reaction of thiazole-4-carboxylic acid with ammonia to form 2-aminothiazol-4-ylacetic acid.
Method 2: Another approach is the condensation of 2-aminothiazole with chloroacetic acid.
Industrial Production:: The industrial production of 4-thiazoleacetic acid typically employs the second method, which is more efficient and scalable.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation reactions.
Substitution: It can participate in substitution reactions.
Reduction: Reduction reactions are also possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents.
Reduction: Reducing agents such as sodium borohydride (NaBH).
- Oxidation: Thiazoleacetic acid derivatives.
- Substitution: Various substituted thiazoleacetic acids.
- Reduction: Reduced forms of the compound.
Scientific Research Applications
4-Thiazoleacetic acid has diverse applications:
Chemistry: Used in the synthesis of novel thiazole-based copolymers.
Biology: As a building block for designing bioactive molecules.
Medicine: Investigated for potential therapeutic effects.
Industry: Employed in electrochemical sensors and catalysts.
Mechanism of Action
The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 4-thiazoleacetic acid shares some features with related compounds, its unique structure sets it apart. Similar compounds include 2-aminothiazole and other thiazole derivatives.
Properties
CAS No. |
928003-93-4 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C16H18N2O4S/c1-3-22-13-6-4-11(5-7-13)17-15(21)10(2)16-18-12(9-23-16)8-14(19)20/h4-7,9-10H,3,8H2,1-2H3,(H,17,21)(H,19,20) |
InChI Key |
SJWIGKMLHDGLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B12112610.png)


![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)


![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)





![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)
